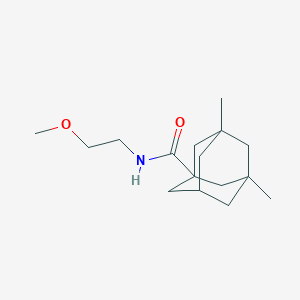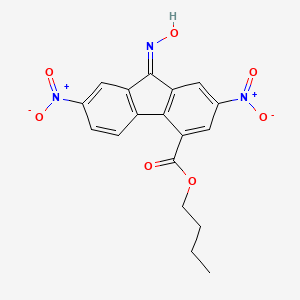![molecular formula C17H13Cl2N3OS B5430753 N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5430753.png)
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. In
Mécanisme D'action
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide exerts its biological effects through the inhibition of gamma-secretase and the Notch signaling pathway. Gamma-secretase is an enzyme that cleaves APP to produce beta-amyloid peptides. By inhibiting gamma-secretase, this compound reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's disease patients. The Notch signaling pathway plays a crucial role in the development and progression of cancer. By inhibiting this pathway, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. Furthermore, this compound has been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide in lab experiments is its potency as an inhibitor of gamma-secretase and the Notch signaling pathway. This allows researchers to study the effects of these pathways on various biological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the concentration of this compound used in experiments is not toxic to cells.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide. One area of research is the development of more potent and selective inhibitors of gamma-secretase and the Notch signaling pathway. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phthalic anhydride to form 3,4-dichloro-phthalic anhydride, which is then reacted with 4-methylthiosemicarbazide to form the intermediate product, 3,4-dichloro-N-(4-methyl-1,3-thiazol-2-yl)phthalimide. Finally, this intermediate is reacted with sodium ethoxide and ethyl chloroacetate to form this compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. Furthermore, this compound has been studied for its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-11-6-7-14(18)15(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRTLZZZRBTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5430675.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5430680.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430700.png)
![3-[5-(1,3-benzodioxol-5-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5430717.png)
![3-[2-(3-cyclopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5430729.png)

![4-{1-[(6-pyrrolidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}morpholine](/img/structure/B5430748.png)

![N-(4-iodophenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B5430763.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5430771.png)
![3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5430779.png)
![allyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430787.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-7-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5430790.png)